2-Chloro-7-fluoronaphthalene
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Overview
Description
2-Chloro-7-fluoronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes It is characterized by the presence of both chlorine and fluorine atoms attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-7-fluoronaphthalene typically involves halogenation reactions. One common method is the direct chlorination and fluorination of naphthalene. The process can be carried out using reagents such as chlorine gas and fluorine gas under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For instance, 2-naphthol can be converted to 2-chloronaphthalene, which is then subjected to fluorination using fluorinating agents like cupric fluoride. The reaction conditions are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-fluoronaphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) are typical conditions for Suzuki-Miyaura coupling.
Major Products:
Nucleophilic Substitution: Products include substituted naphthalenes where the chlorine or fluorine atoms are replaced by nucleophiles.
Coupling Reactions: Biaryl compounds are the major products formed from coupling reactions.
Scientific Research Applications
2-Chloro-7-fluoronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoronaphthalene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or catalysts. In nucleophilic substitution reactions, the electron-withdrawing effect of the halogens facilitates the attack of nucleophiles on the naphthalene ring, leading to the formation of substituted products . In coupling reactions, the halogen atoms participate in oxidative addition and transmetalation steps, enabling the formation of carbon-carbon bonds .
Comparison with Similar Compounds
2-Chloronaphthalene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
7-Fluoronaphthalene: Lacks the chlorine atom, which affects its reactivity and applications.
1-Chloro-2-fluoronaphthalene: Another isomer with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: 2-Chloro-7-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective reactions that are not possible with mono-halogenated naphthalenes .
Properties
CAS No. |
59079-72-0 |
---|---|
Molecular Formula |
C10H6ClF |
Molecular Weight |
180.60 g/mol |
IUPAC Name |
2-chloro-7-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |
InChI Key |
BFQBQSSVNPIXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)F |
Origin of Product |
United States |
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